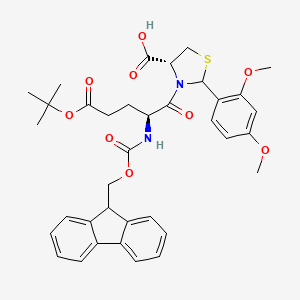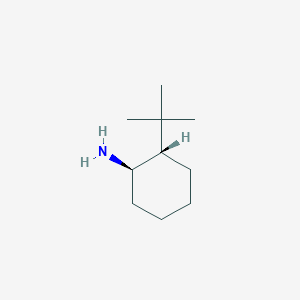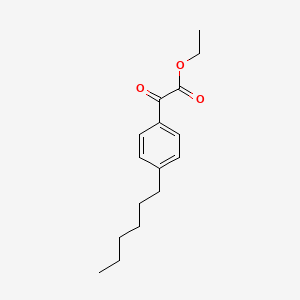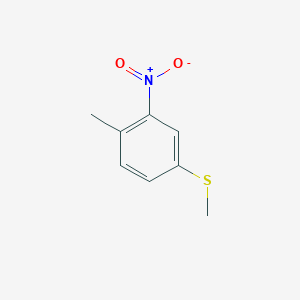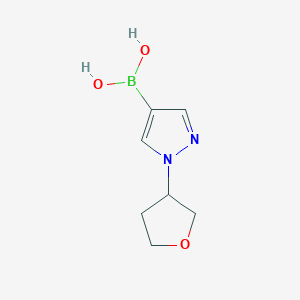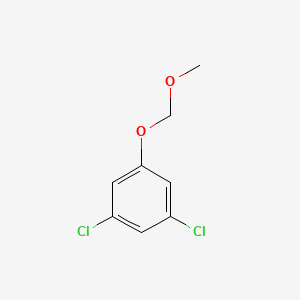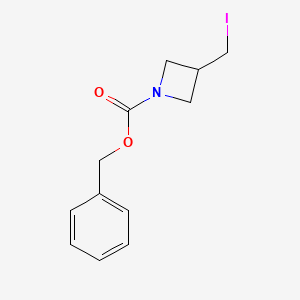
2-(3-Bromopyridin-4-yl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromopyridin-4-yl)-2-methylpropanoic acid, commonly referred to as BMPA, is a compound that is used in a variety of scientific applications. BMPA is an organic compound with a molecular formula of C7H8BrNO2. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. BMPA has a melting point of 175-176°C and a boiling point of 248°C. BMPA is an important reagent in organic synthesis and has been used in a variety of scientific research applications.
Applications De Recherche Scientifique
BMPA has been used in a variety of scientific research applications. It has been used as a reactant in the synthesis of various heterocyclic compounds, such as pyridines and quinolines. BMPA has also been used in the synthesis of chiral compounds, such as amino acids and peptides. BMPA has also been used in the synthesis of drugs and in the study of enzyme kinetics.
Mécanisme D'action
BMPA is a reagent used in organic synthesis and as such, it does not have a specific mechanism of action. BMPA is used as a reactant in various reactions and its role is to facilitate the desired reaction.
Biochemical and Physiological Effects
Due to its role as a reagent in organic synthesis, BMPA does not have any specific biochemical or physiological effects. BMPA is not known to be toxic, however, it is important to note that it is an organic compound and should be handled with caution.
Avantages Et Limitations Des Expériences En Laboratoire
BMPA has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available in the laboratory. Additionally, it is a relatively non-toxic compound and can be safely handled in the laboratory. One limitation of BMPA is that it is a relatively expensive reagent, which can limit its use in some experiments.
Orientations Futures
There are a variety of potential future directions for BMPA. BMPA could be used in the synthesis of more complex heterocyclic compounds, such as triazines and tetrazoles. Additionally, BMPA could be used in the synthesis of more complex drugs and in the study of enzyme kinetics. BMPA could also be used in the synthesis of new chiral compounds, such as amino acids and peptides. Finally, BMPA could be used in the synthesis of materials for use in medical applications, such as drug delivery systems and biomaterials.
Méthodes De Synthèse
BMPA is synthesized through a two-step process. The first step involves the reaction of 3-bromopyridine and 2-methylpropanoic acid in the presence of a base. This reaction produces 2-bromo-3-pyridyl-2-methylpropanoic acid, which is then reacted with bromine in the presence of a base to produce BMPA.
Propriétés
IUPAC Name |
2-(3-bromopyridin-4-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-9(2,8(12)13)6-3-4-11-5-7(6)10/h3-5H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWNJTCFTVVPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=NC=C1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromopyridin-4-yl)-2-methylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

